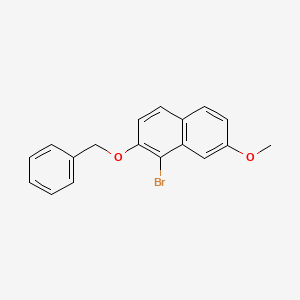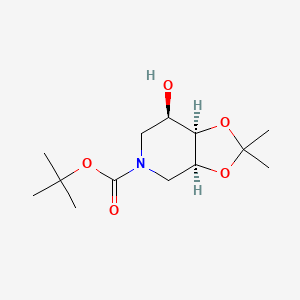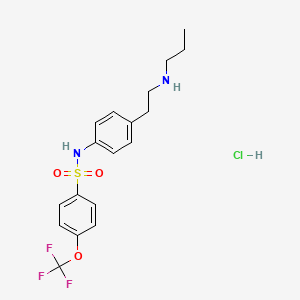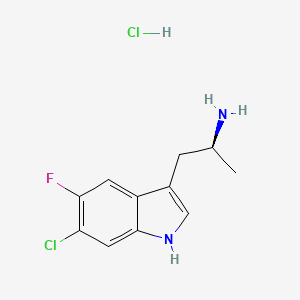
2-(Benzyloxy)-1-bromo-7-methoxynaphthalene
Overview
Description
2-(Benzyloxy)-1-bromo-7-methoxynaphthalene is a compound that has not been directly studied in the provided papers. However, related compounds have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of 2-(Benzyloxy)-1-bromo-7-methoxynaphthalene. For instance, compounds with bromo and methoxy substituents on a naphthalene ring have been investigated for their potential applications in pharmaceuticals and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related bromo-methoxynaphthalene compounds typically involves multi-step reactions with controlled conditions to ensure regioselectivity and high yields. For example, a natural product with bromo and methoxy substituents was synthesized from a dimethoxyphenyl methanol precursor in five steps with an overall yield of 34% . This suggests that the synthesis of 2-(Benzyloxy)-1-bromo-7-methoxynaphthalene would also require careful planning of the synthetic route to achieve the desired product.
Molecular Structure Analysis
The molecular structure of bromo-methoxynaphthalene derivatives has been studied using spectroscopic methods such as FT-IR, FT-Raman, and UV-VIS, as well as computational methods like DFT . These studies provide detailed information on the vibrational modes, electronic transitions, and molecular orbitals, which are crucial for understanding the reactivity and stability of the molecule. The HOMO-LUMO energy gap, in particular, can indicate the molecule's stability and its potential as a pharmaceutical product .
Chemical Reactions Analysis
Bromo-methoxynaphthalene compounds can participate in various chemical reactions, including bromination, hydroxylation, and cyclization . The position of substituents on the naphthalene ring can influence the reactivity towards electrophilic bromine, as seen in the selective bromination of benzylidenefluorenes . Additionally, hydroxylation reactions have been performed on hydroxyalkylnaphthalenes to introduce additional functional groups . These reactions are relevant for modifying the structure of 2-(Benzyloxy)-1-bromo-7-methoxynaphthalene for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-methoxynaphthalene derivatives can be inferred from their molecular structure and reactivity. For instance, the fluorescent properties of 2-bromoacetyl-6-methoxynaphthalene make it a useful reagent for HPLC analysis of carboxylic acids . The presence of bromo and methoxy groups can also affect the compound's solubility, boiling point, and melting point. Computational studies can provide additional insights into the compound's electron density distribution, electrophilic and nucleophilic sites, and potential interactions with biological targets .
Scientific Research Applications
Synthesis and Intermediate Use
2-(Benzyloxy)-1-bromo-7-methoxynaphthalene, a derivative of methoxynaphthalene, has significant applications in chemical synthesis. It is used as an intermediate in the synthesis of various chemical compounds. For instance, the related compound 2-bromo-6-methoxynaphthalene is utilized as an intermediate in producing non-steroidal anti-inflammatory agents, such as nabumetone and naproxen (Xu & He, 2010). Additionally, the transformation of 2-bromo-3-hydroxybenzaldehyde into 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene highlights its role in complex organic syntheses (Otterlo et al., 2004).
Fluorescent Labeling and Analysis
Compounds like 2-bromoacetyl-6-methoxynaphthalene, closely related to 2-(Benzyloxy)-1-bromo-7-methoxynaphthalene, are used as fluorescent labeling reagents in high-performance liquid chromatography (HPLC). They aid in the analysis of biologically active carboxylic acids, such as fatty acids and bile acids (Gatti et al., 1992). This demonstrates the compound's utility in analytical chemistry, particularly in pharmaceutical analysis.
Molecular Structure and Crystallography
The study of molecular structures and crystallography is another area where derivatives of methoxynaphthalene, similar to 2-(Benzyloxy)-1-bromo-7-methoxynaphthalene, are important. Research has been conducted to understand the molecular alignments and dimeric features in the molecular packing of such compounds. This includes studying the spatial organizations and intramolecular hydrogen bonds (Okamoto et al., 2014).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2-(Benzyloxy)-1-bromo-7-methoxynaphthalene” would require appropriate safety precautions. This could include wearing personal protective equipment and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .
Future Directions
The future research directions for this compound could be numerous, depending on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
properties
IUPAC Name |
1-bromo-7-methoxy-2-phenylmethoxynaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO2/c1-20-15-9-7-14-8-10-17(18(19)16(14)11-15)21-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWGBDGTRDQCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246798 | |
| Record name | 1-Bromo-7-methoxy-2-(phenylmethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-bromo-7-methoxynaphthalene | |
CAS RN |
1855030-97-5 | |
| Record name | 1-Bromo-7-methoxy-2-(phenylmethoxy)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855030-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-7-methoxy-2-(phenylmethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)
![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)

![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)
![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)

![(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B3028250.png)


![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)